molecular formula C7H12 B1583899 1-Ethyl-1-cyclopentene CAS No. 2146-38-5

1-Ethyl-1-cyclopentene

Cat. No.: B1583899
CAS No.: 2146-38-5
M. Wt: 96.17 g/mol
InChI Key: QYYQTLLGVAPKPN-UHFFFAOYSA-N
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Description

1-Ethyl-1-cyclopentene is an organic compound with the molecular formula C₇H₁₂ It is a derivative of cyclopentene, where an ethyl group is attached to the first carbon of the cyclopentene ring

Biochemical Analysis

Biochemical Properties

1-Ethyl-1-cyclopentene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as hydrogenation and polymerization. For instance, this compound can undergo hydrogenation in the presence of catalysts like palladium or platinum, leading to the formation of saturated hydrocarbons. Additionally, it can participate in polymerization reactions, forming long-chain polymers that are useful in industrial applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular function. Moreover, it can affect cell signaling pathways by interacting with specific receptors on the cell surface, thereby modulating intracellular signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo oxidation, leading to the formation of various degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides or sulfates that are excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites in the body, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of this compound within subcellular organelles can influence its activity and function, affecting overall cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-cyclopentene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can yield 1-ethylcyclopentane using catalysts such as platinum or palladium.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.

    Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products:

    Oxidation: 1-ethylcyclopentanol, 1-ethylcyclopentanone, or 1-ethylcyclopentanoic acid.

    Reduction: 1-ethylcyclopentane.

    Substitution: 1-ethyl-2-chlorocyclopentene or 1-ethyl-2-bromocyclopentene.

Scientific Research Applications

1-Ethyl-1-cyclopentene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Research into its biological activity is ongoing, particularly in the study of its potential as a bioactive compound.

    Medicine: While not widely used in medicine, derivatives of this compound are being explored for their pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as a monomer in polymer synthesis.

Comparison with Similar Compounds

    Cyclopentene: The parent compound, which lacks the ethyl group.

    1-Methyl-1-cyclopentene: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1-cyclopentene: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1-cyclopentene is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to cyclopentene, the ethyl group increases the compound’s steric hindrance and can affect its boiling point and solubility. The presence of the ethyl group also makes it a more versatile intermediate in organic synthesis, allowing for the creation of a wider range of derivatives.

Properties

IUPAC Name

1-ethylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYQTLLGVAPKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175740
Record name Cyclopentene, 1-ethyl-
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-38-5
Record name Ethylcyclopentene
Source CAS Common Chemistry
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Record name 1-Ethylcyclopentene
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Record name 1-Ethyl-1-cyclopentene
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Record name Cyclopentene, 1-ethyl-
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Record name 1-Ethyl-1-cyclopentene
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Record name 1-ETHYLCYCLOPENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical products formed when 1-Ethylcyclopentene undergoes acylation reactions?

A1: Acylation of 1-Ethylcyclopentene with zinc chloride and acetic anhydride produces a mixture of two main products: 5-acetyl-1-ethylcyclopentene and 1-acetyl-2-ethylidenecyclopentane. [] Interestingly, the ratio of these products differs from that observed with 1-methylcyclopentene, highlighting the influence of alkyl chain length on reaction selectivity. [] Treating the initial acylation products with a base leads to the formation of 1-acyl-2-ethylcyclopentene. []

Q2: Can 1-Ethylcyclopentene be generated through the dehydration of other cyclic alcohols?

A2: Yes, 1-Ethylcyclopentene can be a product of dehydration reactions involving cyclic alcohols. Specifically, the dehydration of trans-2-methylcyclohexanol using sulfuric acid can yield 1-Ethylcyclopentene as a ring contraction product. [] This reaction also produces various isomeric methylcyclohexanols and methylcyclohexenes. []

Q3: How does the heat of vaporization of 1-Ethylcyclopentene compare to similar cyclic alkenes?

A3: Studies have utilized gas chromatography-calorimetry to determine the heat of vaporization for 1-Ethylcyclopentene. [] This information, combined with liquid heat of formation data, allows for the calculation of gaseous heat of formation (ΔHf). [] Such analysis reveals that internal double bonds are generally favored over exocyclic double bonds in both five and six-membered rings by approximately 0.5 kcal. []

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